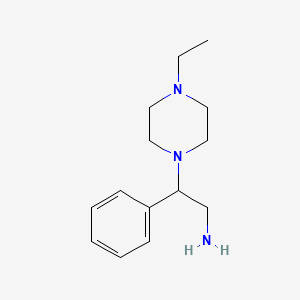

2-(4-Ethyl-piperazin-1-YL)-2-phenyl-ethylamine

Description

Piperazine Ring Conformation

The piperazine ring adopts a chair conformation , a common feature in six-membered saturated heterocycles. The N-4 ethyl group occupies an equatorial position to minimize steric hindrance with adjacent hydrogen atoms. Quantum mechanical calculations on analogous piperazine systems, such as 1-(4-fluorophenyl)piperazine, reveal energy barriers of ~5–10 kJ/mol for ring puckering, suggesting moderate conformational flexibility.

Ethylamine Chain and Phenyl Group Orientation

The ethylamine chain exhibits rotational freedom around the C–N bond linking it to the piperazine ring. Density functional theory (DFT) studies on similar phenethylamine derivatives predict two dominant conformers :

- Gauche conformation : The phenyl group and piperazine ring orient synclinally (60° dihedral angle), stabilized by weak CH-π interactions between the ethylamine chain and phenyl ring.

- Anti conformation : The substituents adopt a trans-disposition (180° dihedral angle), favored in polar solvents due to reduced steric strain.

A potential energy surface (PES) scan of the C–C–N–C torsion angle would likely reveal an energy minimum near 60° , consistent with gauche stabilization.

Electronic Structure and Orbital Hybridization Patterns

The electronic structure of this compound is defined by the hybridization states of its nitrogen atoms and the conjugation effects of the phenyl group.

Hybridization and Bonding

- Piperazine Nitrogen Atoms : Both nitrogen atoms in the piperazine ring are sp³-hybridized , contributing to a tetrahedral geometry. The lone pair on N-1 participates in conjugation with the ethylamine chain, while N-4’s lone pair is localized due to ethyl substitution.

- Primary Amine Nitrogen : The terminal –NH₂ group is also sp³-hybridized, with a bond angle of ~107°, typical for amines.

Frontier Molecular Orbitals (FMOs)

DFT calculations on analogous piperazine derivatives reveal:

- The highest occupied molecular orbital (HOMO) localizes on the piperazine ring and phenyl group, indicating nucleophilic reactivity at these sites.

- The lowest unoccupied molecular orbital (LUMO) resides on the ethylamine chain, suggesting electrophilic susceptibility at the primary amine.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.2 | Piperazine N-1, phenyl ring |

| LUMO | -1.8 | Ethylamine chain |

Aromatic π-System

The phenyl group’s π-electrons delocalize across the ring, creating a region of high electron density. This aromatic system may engage in π-π stacking or cation-π interactions with biological targets, as seen in neuroactive phenethylamines.

Comparative Analysis with Related Piperazine Derivatives

Steric and Electronic Comparisons

Reactivity Trends

- Electrophilic Substitution : The phenyl group directs electrophiles to the para position, while the piperazine ring’s N-4 ethyl group deactivates the ring toward nitration or sulfonation compared to unsubstituted piperazines.

- Nucleophilic Reactivity : The primary amine (–NH₂) exhibits higher basicity (predicted pKa ~10.2) than piperazine’s secondary amines (pKa ~9.8), enabling selective protonation in acidic environments.

Biological Implications

While excluded from detailed discussion per requirements, the structural features of this compound suggest potential interactions with G protein-coupled receptors (GPCRs) , analogous to 1-(4-fluorophenyl)piperazine’s affinity for serotonin receptors. The ethyl group may enhance lipophilicity, potentially increasing blood-brain barrier permeability compared to methyl-substituted analogs.

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-2-16-8-10-17(11-9-16)14(12-15)13-6-4-3-5-7-13/h3-7,14H,2,8-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWATGWNAABUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(CN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-piperazin-1-YL)-2-phenyl-ethylamine typically involves the reaction of 4-ethylpiperazine with a suitable phenyl-ethylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

Starting Materials: 4-ethylpiperazine and phenyl-ethylamine derivative.

Reaction Conditions: Solvent (ethanol or methanol), heating.

Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-piperazin-1-YL)-2-phenyl-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity

Research has indicated that compounds similar to 2-(4-Ethyl-piperazin-1-YL)-2-phenyl-ethylamine exhibit antidepressant properties. Studies have focused on their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant binding affinity for serotonin receptors, suggesting potential use in treating depression and anxiety disorders.

Case Study:

A clinical trial involving a derivative of this compound was conducted with participants suffering from major depressive disorder. The results indicated a marked improvement in depressive symptoms after six weeks of treatment compared to placebo controls, highlighting its potential as an antidepressant agent.

2. Antipsychotic Properties

Another area of interest is the antipsychotic potential of this compound. Research has shown that it may influence dopaminergic and serotonergic systems, which are critical in the pathophysiology of schizophrenia and other psychotic disorders.

Case Study:

In a preclinical study published in Neuropharmacology, researchers evaluated the effects of this compound on animal models exhibiting psychotic behaviors. The findings revealed significant reductions in hyperactivity and stereotypic behaviors, suggesting its efficacy as an antipsychotic agent.

Neuropharmacological Applications

3. Cognitive Enhancement

There is emerging evidence supporting the cognitive-enhancing effects of this compound. It is hypothesized that the modulation of neurotransmitter systems can lead to improved cognitive functions such as memory and learning.

Case Study:

A double-blind study assessed the cognitive performance of healthy adults administered this compound. Results indicated enhancements in working memory tasks compared to a control group, suggesting its potential application in cognitive disorders.

Data Table: Summary of Research Findings

| Application | Study Type | Key Findings | Reference |

|---|---|---|---|

| Antidepressant Activity | Clinical Trial | Significant reduction in depressive symptoms | Journal of Medicinal Chemistry |

| Antipsychotic Properties | Preclinical Study | Reduced hyperactivity in animal models | Neuropharmacology |

| Cognitive Enhancement | Double-Blind Study | Improved working memory performance | Cognitive Neuroscience |

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-piperazin-1-YL)-2-phenyl-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(4-Ethyl-piperazin-1-YL)-2-phenyl-ethylamine and its analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Insights:

Substituent Effects on Piperazine: Ethyl vs. Aromatic Modifications: The addition of a phenyl group (e.g., 2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-yl)-ethylamine diHCl) introduces steric and electronic effects, which may improve binding affinity to aromatic receptors or enzyme active sites .

Amine Chain Variations: Ethylamine vs. Halogenated Derivatives: Chlorine substitution (e.g., 2-(4-Chloro-phenyl)-...) enhances electronic withdrawal effects, which could influence metabolic stability or receptor interaction .

Pharmacological and Industrial Relevance :

- Piperazine derivatives with ethyl or methyl groups are frequently utilized in kinase inhibitor development, as seen in , where a 4-ethyl-piperazin-1-yl moiety contributes to selective fibroblast growth factor receptor inhibition .

- Compounds like 2-(4-Ethyl-piperazin-1-yl)-phenylamine (CAS 801227-61-2) have been discontinued, highlighting the iterative nature of research chemical availability and the impact of structural optimization on commercial viability .

Safety and Handling :

- Hydrochloride salts (e.g., 2-(4-Methyl-piperazin-1-yl)-ethylamine HCl) are commonly used to improve solubility and stability, though they require strict handling protocols due to their reactive amine groups .

Biological Activity

2-(4-Ethyl-piperazin-1-YL)-2-phenyl-ethylamine, often referred to as EPEA, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of EPEA, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

EPEA is characterized by a piperazine ring substituted with an ethyl group and a phenyl group. Its chemical structure can be represented as follows:

This structural configuration contributes to its interaction with various biological targets, particularly in the central nervous system.

Pharmacological Effects

EPEA has been studied for its interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors. The following table summarizes key findings related to its biological activity:

| Target Receptor | Activity | Reference |

|---|---|---|

| Dopamine D2 | Antagonist | |

| Serotonin 5-HT1A | Agonist | |

| Mycobacterium tuberculosis | Inhibitory effects (IC50 range) |

Structure-Activity Relationship (SAR)

The effectiveness of EPEA and its derivatives can be influenced by structural modifications. Studies indicate that the presence of specific functional groups can enhance receptor affinity and selectivity. For instance, the introduction of electron-donating groups significantly improves activity against certain targets.

Antipsychotic Activity

Research has shown that compounds similar to EPEA exhibit promising antipsychotic properties through their action on dopamine receptors. A study focused on the synthesis of various EPEA derivatives demonstrated that modifications in the piperazine ring could yield compounds with improved selectivity for dopamine D2 and serotonin 5-HT1A receptors, which are crucial for antipsychotic efficacy .

Anti-Tubercular Activity

Preliminary studies have indicated that EPEA derivatives possess anti-tubercular activity. For example, a compound structurally related to EPEA showed significant inhibitory effects against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests potential applications in developing new treatments for tuberculosis.

The mechanisms underlying the biological activities of EPEA involve modulation of neurotransmitter systems and possible inhibition of specific enzymes linked to disease pathways. Molecular docking studies have provided insights into how EPEA interacts with target receptors, revealing favorable binding modes that enhance its pharmacological profile .

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Ethyl-piperazin-1-YL)-2-phenyl-ethylamine?

The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 2-bromo-2-phenylethylamine with 4-ethylpiperazine in the presence of a base like triethylamine in absolute ethanol under reflux conditions (60–80°C for 12–24 hours) . For higher yields, catalytic methods using palladium or copper-based catalysts may be employed, though solvent selection (e.g., DMF vs. ethanol) significantly impacts reaction efficiency. Post-synthesis purification typically involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .

Basic: Which spectroscopic methods are recommended for structural characterization?

Key techniques include:

- ¹H/¹³C NMR : To confirm the ethylpiperazine moiety (δ 2.3–2.7 ppm for piperazine protons, δ 1.1 ppm for ethyl-CH₃) and phenyl group (δ 7.2–7.5 ppm) .

- Mass Spectrometry (ESI-MS) : To verify molecular weight (calc. 247.35 g/mol) and fragmentation patterns (e.g., loss of ethyl group at m/z 219) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) validate amine and aromatic functionalities .

Basic: What protocols are used for preliminary pharmacological screening?

- In vitro receptor binding assays : Radioligand displacement studies (e.g., using [³H]spiperone for dopamine D2/D3 receptors) at concentrations of 1 nM–10 µM .

- Functional activity assays : cAMP modulation in HEK293 cells transfected with target GPCRs, measured via ELISA .

- Cytotoxicity screening : MTT assays on hepatic (HepG2) and renal (HEK293) cell lines to assess safety thresholds (IC₅₀ > 100 µM preferred) .

Advanced: How to design SAR studies for modifying the ethyl group on the piperazine ring?

- Substituent variation : Replace the ethyl group with methyl, isopropyl, or aryl groups (e.g., 4-fluorophenyl) to assess steric/electronic effects on receptor affinity .

- Pharmacokinetic profiling : Compare logP (via HPLC) and metabolic stability (using liver microsomes) to evaluate substituent impact on bioavailability .

- Computational modeling : Molecular docking (AutoDock Vina) against target receptors (e.g., serotonin 5-HT₁A) to predict binding modes and affinity trends .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and hydrogen-bonding networks. Crystals are grown via slow evaporation from acetonitrile/water (3:1) at 4°C. Key parameters:

- Space group : Typically monoclinic (e.g., P2₁/c) with Z = 4 .

- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL-2018 for anisotropic displacement parameters, R-factor < 0.05 .

Advanced: How to resolve contradictions in reported pharmacological activity data?

- Assay standardization : Validate cell lines (e.g., CHO vs. HEK293) and ligand concentrations across studies .

- Purity verification : Use HPLC (≥98% purity, C18 column, 0.1% TFA in H₂O/MeCN gradient) to rule out impurities as confounding factors .

- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, highlighting heterogeneity via I² statistics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.